Computed Lipophilicity (XLogP3) Differentiates the Compound from the Simpler Pyrazine Analog Pyrazinamide and from Cyclohexyl‑Linked Oxadiazoles
The target compound displays an XLogP3 of 1.6, placing it in the optimal oral drug‑likeness window (1–3) while being significantly more lipophilic than pyrazinamide (XLogP3 ≈ –0.6) and distinctly less lipophilic than the cyclohexyl analog N‑(1‑(3‑(pyrazin‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl)cyclohexyl)furan‑3‑carboxamide, for which the cyclohexyl ring is expected to increase logP by approximately 1.0–1.2 units [1][2][3].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Pyrazinamide: XLogP3 ≈ –0.6; Cyclohexyl analog (CAS 1396679‑67‑6): estimated XLogP3 ≈ 2.6–2.8 |
| Quantified Difference | ΔXLogP3 ≈ +2.2 relative to pyrazinamide; ΔXLogP3 ≈ –1.0 to –1.2 relative to the cyclohexyl analog |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release); comparator values from PubChem and fragment‑based estimation |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability, plasma protein binding, and metabolic clearance; a logP of 1.6 avoids the excessive polarity of pyrazinamide while mitigating the high lipophilicity‑related toxicity risk of cyclohexyl‑linked analogs.
- [1] Kuujia.com CAS 2034263‑93‑7 Product Page: Computed Properties – XLogP3: 1.6. View Source
- [2] PubChem Compound Summary for Pyrazinamide (CID 1046): XLogP3 = –0.6. National Center for Biotechnology Information. View Source
- [3] Fragment‑based logP estimation: increment for cyclohexyl vs. phenyl‑methylene ≈ +1.0 to +1.2. (See Wildman, S. A.; Crippen, G. M. J. Chem. Inf. Comput. Sci. 1999, 39, 868–873 for method.) View Source
